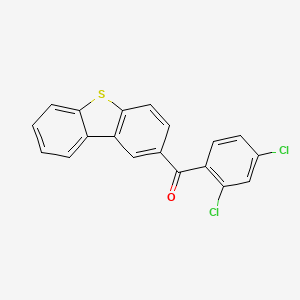
2-Dibenzothienyl(2,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dibenzothienyl(2,4-dichlorophenyl)methanone is an organic compound that features a dibenzothiophene moiety linked to a 2,4-dichlorophenyl group via a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibenzothienyl(2,4-dichlorophenyl)methanone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a dibenzothiophene boronic acid with a 2,4-dichlorophenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heteropoly acid catalysts, such as TiSiW12O40/SiO2, can enhance the efficiency of the reaction by providing a reusable and environmentally friendly catalytic system .
化学反应分析
Types of Reactions
2-Dibenzothienyl(2,4-dichlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-Dibenzothienyl(2,4-dichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 2-Dibenzothienyl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenylboronic acid: Used in similar coupling reactions and has comparable reactivity.
2-Substituted benzo[b]thiophenes: Share structural similarities and are used in various synthetic applications.
Uniqueness
2-Dibenzothienyl(2,4-dichlorophenyl)methanone is unique due to its combination of a dibenzothiophene moiety and a 2,4-dichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
91100-34-4 |
|---|---|
分子式 |
C19H10Cl2OS |
分子量 |
357.3 g/mol |
IUPAC 名称 |
dibenzothiophen-2-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H10Cl2OS/c20-12-6-7-14(16(21)10-12)19(22)11-5-8-18-15(9-11)13-3-1-2-4-17(13)23-18/h1-10H |
InChI 键 |
UMSOVKCQUQRRBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)
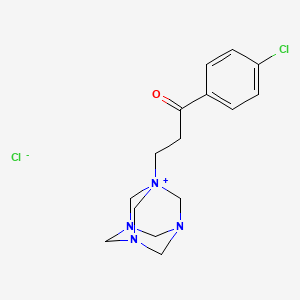
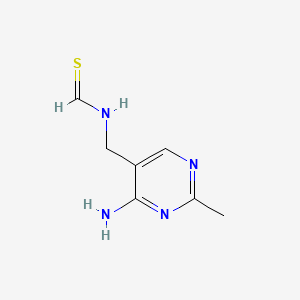
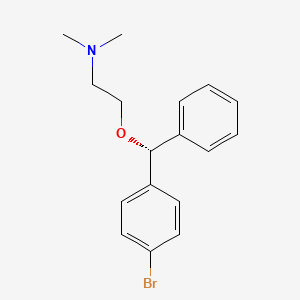
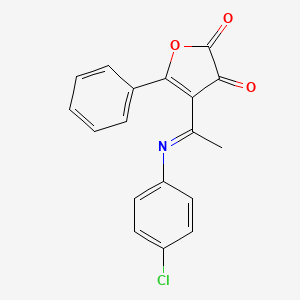
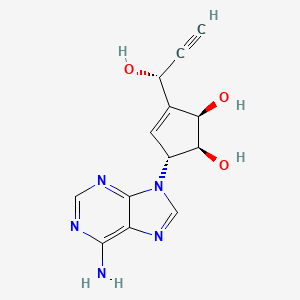
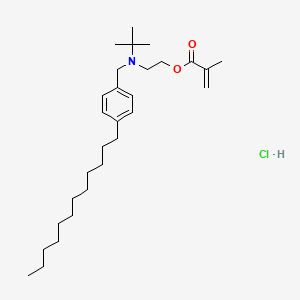
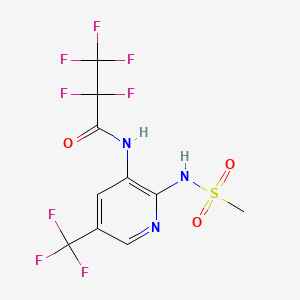

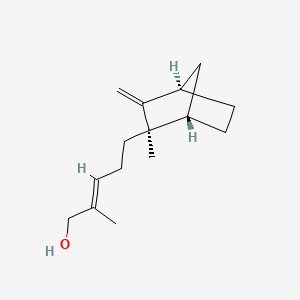
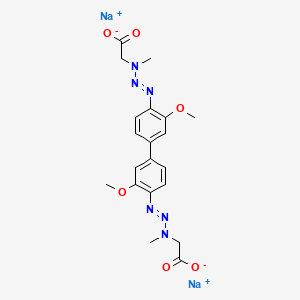
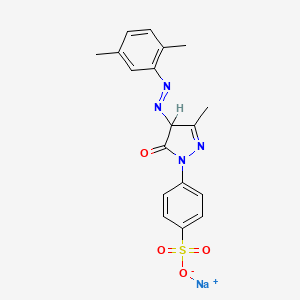
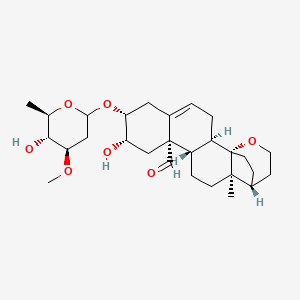
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
